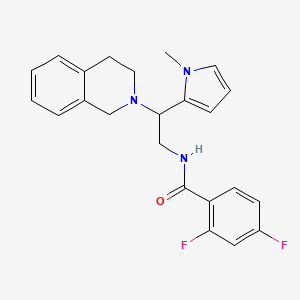

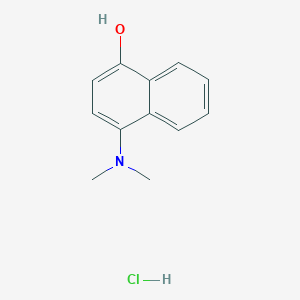

4-(Dimethylamino)naphthalen-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)naphthalen-1-ol hydrochloride, also known as DMN, is a fluorescent dye that is commonly used in scientific research. It is a highly sensitive and specific dye that is used to detect and measure a variety of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Antituberculosis Activity

4-Dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, related to 4-(Dimethylamino)naphthalen-1-ol hydrochloride, have been synthesized with notable antituberculosis activity. A specific compound in this series is in the final stage of clinical trials, highlighting its potential use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Structural Studies

A series of structures featuring hydrated 1,8-bis(dimethylamino)-naphthalene hydrochlorides have been explored. These structures contain unique infinite chains of hydrated Cl− ions forming 1-D ribbon moieties in space created between stacks of DMANH+ cations (Dobrzycki, Chruszcz, Minor, & Woźniak, 2007).

Basicity and Crystal Structures

Research on isomeric Tetrakis(dimethylamino)naphthalenes, which are structurally related to this compound, has shown that their basicities are strongly dependent on the orientation of the dimethylamino substituents. This study also provides insights into their crystal structures and physical properties (Staab, Kirsch, Barth, Krieger, & Neugebauer, 2000).

Fluorescence Imaging Applications

A naphthalene-based fluorescent probe, 2-(N,N-Dimethylamino)naphthalene, has been used for high-resolution fluorescence imaging of zinc ions in HeLa cells and Arabidopsis, demonstrating potential applications in biological and environmental monitoring (Ji Ha Lee et al., 2015).

Proton Transfer and Fluorescence Studies

Studies have also focused on proton transfer from protonated 1,8-bis(dimethylamino)-naphthalene to hydroxide ion, offering valuable insights into chemical reactions and interactions (Awwal & Hibbert, 1977).

properties

IUPAC Name |

4-(dimethylamino)naphthalen-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11;/h3-8,14H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVDCGIVLSMFEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)

![1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2440355.png)

![N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2440357.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2440364.png)

![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)

![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2440370.png)